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Cephalosporinase - 9012-26-4

Cephalosporinase

Catalog Number: EVT-13522490
CAS Number: 9012-26-4
Molecular Formula: C108H93Cl4N29O8
Molecular Weight: 2066.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cephalosporinases are primarily produced by various bacteria, including members of the Enterobacteriaceae family such as Escherichia coli and Klebsiella pneumoniae. They can also be found in other genera, including Pseudomonas and Acinetobacter. The genes encoding these enzymes are often located on plasmids or chromosomal DNA, contributing to their spread among bacterial populations .

Classification

Cephalosporinases are classified into different molecular classes based on their amino acid sequences and structural characteristics. The most widely recognized classification system categorizes them into four classes:

  • Class A: Includes broad-spectrum beta-lactamases that can hydrolyze both penicillins and cephalosporins.
  • Class B: Comprises metallo-beta-lactamases that require zinc ions for activity.
  • Class C: Specifically includes cephalosporinases with a preference for hydrolyzing cephalosporins.
  • Class D: Also known as oxacillinases, these enzymes can hydrolyze oxacillin and some cephalosporins .
Synthesis Analysis

Methods

The synthesis of cephalosporinase can be achieved through various methods, including both natural extraction from bacterial cultures and recombinant DNA technology. For instance, the ampC gene from Escherichia coli can be cloned into expression vectors to produce the enzyme in laboratory settings.

Technical Details

A common approach involves the use of dicyclohexylcarbodiimide as a coupling agent in the amidation reactions during the synthesis of cephalosporin derivatives. This method allows for the introduction of various substituents at specific positions on the cephalosporin backbone, thus modifying its properties and substrate specificity .

Molecular Structure Analysis

Structure

Cephalosporinases typically exhibit a serine β-lactamase structure characterized by an alpha-beta fold. The active site often contains a serine residue that plays a crucial role in the hydrolysis of the beta-lactam ring .

Data

For example, the molecular weight of the mature ampC beta-lactamase is approximately 39,600 daltons, with a sequence length of 377 amino acids . Structural studies using X-ray crystallography have revealed important details about substrate binding and enzyme catalysis.

Chemical Reactions Analysis

Reactions

Cephalosporinases catalyze the hydrolysis of the beta-lactam ring in cephalosporins, leading to the formation of inactive products. This reaction is fundamental to their role in antibiotic resistance.

Technical Details

The mechanism involves the formation of an acyl-enzyme intermediate, where the serine residue attacks the carbonyl carbon of the beta-lactam ring. Subsequent hydrolysis releases the inactive product and regenerates the enzyme .

Mechanism of Action

Process

The action mechanism of cephalosporinases involves several key steps:

  1. Substrate Binding: The antibiotic binds to the active site of the enzyme.
  2. Acylation: The serine residue attacks the carbonyl group, forming an acyl-enzyme intermediate.
  3. Deacylation: Water molecules facilitate hydrolysis, breaking down the acyl-enzyme complex and releasing inactive products.

Data

Studies have shown that variations in enzyme structure can significantly impact catalytic efficiency and substrate specificity, as seen in different variants like OXA-163, which preferentially hydrolyzes ceftazidime .

Physical and Chemical Properties Analysis

Physical Properties

Cephalosporinases are generally soluble proteins with varying stability depending on their environment (pH, temperature). They may exhibit different kinetic properties based on their source organism.

Chemical Properties

These enzymes typically exhibit optimal activity at specific pH ranges (often around neutral pH) and temperatures (generally between 30°C to 37°C). Their activity can be influenced by metal ions; for instance, metallo-beta-lactamases require zinc for optimal function .

Applications

Scientific Uses

Cephalosporinases play a significant role in microbiology and pharmacology:

  • Antibiotic Resistance Studies: They are crucial for understanding mechanisms of antibiotic resistance in clinical isolates.
  • Drug Development: Knowledge about these enzymes aids in designing new beta-lactam antibiotics that can evade hydrolysis.
  • Diagnostic Tools: Certain cephalosporin derivatives are used in laboratory assays to detect bacterial resistance patterns.
Introduction to Cephalosporinases in Antimicrobial Resistance

Historical Context and Discovery of Cephalosporinase-Producing Pathogens

The narrative of cephalosporinases is intrinsically linked to the discovery and development of cephalosporins themselves. In 1945, Italian pharmacologist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now Acremonium chrysogenum), from seawater near a Sardinian sewage outfall. Brotzu observed that crude filtrates from this fungus inhibited the growth of Staphylococcus aureus, suggesting the presence of antibacterial substances [1] [3] [10]. Further investigation at Oxford University by Sir Edward Abraham and Guy Newton in the early 1950s led to the isolation of several compounds, including penicillin N and a novel, chemically distinct substance later named cephalosporin C (1953). Crucially, cephalosporin C demonstrated stability against degradation by penicillinase (β-lactamase) enzymes produced by staphylococci, a significant clinical problem at the time [3] [10].

Table 1: Key Historical Milestones in Cephalosporin and Cephalosporinase Discovery

YearEventKey Researchers/InstitutionsSignificance
1945Isolation of Cephalosporium acremoniumGiuseppe Brotzu (Cagliari, Sardinia)Discovery of the source organism producing early cephalosporins
1949-1953Identification and purification of Cephalosporin CEdward Abraham, Guy Newton (Oxford)Discovery of a β-lactam stable to contemporary staphylococcal β-lactamases
1955Structural elucidation of Cephalosporin CHodgkin, Maslen (Oxford)Revealed the core 7-aminocephalosporanic acid (7-ACA) structure, enabling semisynthesis
Early 1960sIdentification of inducible cephalosporinase activity in Gram-negative bacilliHennessey, Findell & SherrisRecognition of bacterial enzymes specifically hydrolyzing cephalosporins
1980s onwardEmergence of plasmid-mediated AmpC (pAmpC) β-lactamasesVarious global surveillance groupsDocumented horizontal transfer of cephalosporinase genes, vastly expanding resistance

The discovery that certain Gram-negative bacteria could produce enzymes capable of inactivating cephalosporins emerged shortly after the introduction of the first therapeutic cephalosporins (cephalothin, 1964). Early studies in the 1960s by Hennessey and later by Findell and Sherris characterized inducible cephalosporinase activity in species like Enterobacter cloacae and Pseudomonas aeruginosa [4] [7]. This intrinsic, chromosomally encoded inducible resistance was recognized as a significant limitation, particularly for first and second-generation cephalosporins. The subsequent emergence and global dissemination of plasmid-mediated AmpC (pAmpC) β-lactamases from the 1980s onwards represented a critical evolutionary leap, transferring high-level cephalosporin resistance, including to third-generation agents, to previously susceptible bacteria like Escherichia coli and Klebsiella pneumoniae [5] [9].

Role in Global β-Lactam Resistance Dynamics

Cephalosporinases are pivotal drivers of β-lactam resistance, particularly among Gram-negative pathogens, operating through distinct but impactful mechanisms:

  • Enzymatic Hydrolysis: The primary mechanism involves the hydrolysis of the β-lactam ring of cephalosporins (and often penicillins and monobactams like aztreonam). This hydrolysis is catalyzed by a serine residue within the active site of the enzyme (serine-β-lactamases), irreversibly opening the ring and destroying the antibiotic's ability to inhibit penicillin-binding proteins (PBPs) involved in cell wall synthesis. The spectrum of hydrolysis varies but typically includes most cephalosporins, with later-generation enzymes (including extended-spectrum AmpC variants) showing increased activity against oxyimino-cephalosporins like ceftazidime and cefotaxime [1] [5].
  • Regulation and Derepression: Chromosomally encoded ampC genes are typically under tight regulatory control involving the repressor AmpR and the amidase AmpD. Induction occurs in the presence of certain β-lactams (especially cephamycins like cefoxitin). Mutations in ampD (common) or ampR lead to derepressed (constitutive) hyperproduction of cephalosporinase, resulting in high-level resistance even to third-generation cephalosporins and carbapenems in some cases. This phenomenon is particularly problematic in Enterobacter spp., Citrobacter freundii, Serratia marcescens, and P. aeruginosa [4] [8].
  • Plasmid-Mediated Spread: The capture of ampC genes by plasmids and integrons has created pAmpC enzymes (e.g., CMY, DHA, FOX, ACC types). These genes are often constitutively expressed at high levels and can spread rapidly among diverse Gram-negative species, including E. coli and Klebsiella spp., which lack chromosomal ampC. This horizontal gene transfer dramatically accelerates the prevalence of cephalosporinase-mediated resistance globally, complicating treatment choices and infection control [5].
  • Synergy with Other Mechanisms: Cephalosporinase activity often acts synergistically with other resistance mechanisms. Reduced outer membrane permeability (e.g., porin mutations) restricts antibiotic entry, effectively increasing the concentration of cephalosporinase needed at the target site. Efflux pumps can further reduce intracellular antibiotic concentrations. In pathogens like P. aeruginosa and Enterobacterales, the combination of derepressed AmpC and porin loss can confer resistance to carbapenems, traditionally considered last-resort agents [1] [8].

Table 2: Cephalosporinase Resistance Mechanisms and Clinical Impact

MechanismGenetic BasisKey Pathogens AffectedResistance Profile Conferred
Inducible ExpressionChromosomal ampC locus (AmpR/AmpD/AmpG)Enterobacter spp., C. freundii, S. marcescens, P. aeruginosa, M. morganii, P. stuartiiLow-level baseline resistance; high-level resistance upon induction by certain β-lactams
Derepressed (Constitutive) HyperproductionMutations in ampD (most common), ampR, or ampGEnterobacter spp., C. freundii, S. marcescens, P. aeruginosaHigh-level resistance to penicillins, 1st/2nd/3rd-gen cephalosporins, cephamycins; variable resistance to carbapenems
Plasmid-Mediated AmpC (pAmpC)ampC genes (e.g., CMY, DHA, FOX, ACC) on plasmids/integronsE. coli, K. pneumoniae, Salmonella spp., P. mirabilis (also species with chrom. ampC)Constitutive high-level resistance to penicillins, 1st/2nd/3rd-gen cephalosporins, cephamycins; not inhibited by clavulanate
Porin Loss + CephalosporinaseMutations in outer membrane porin genes (e.g., ompK35/36 in Klebsiella, oprD in P. aeruginosa) combined with AmpCK. pneumoniae, E. coli, P. aeruginosa, Enterobacter spp.Enhanced resistance levels, particularly to carbapenems (even without carbapenemase production)

Significance in Gram-Negative Bacterial Infections

Cephalosporinases are a defining factor in the management and outcomes of infections caused by a wide range of Gram-negative bacteria, contributing significantly to morbidity, mortality, and healthcare costs:

  • Dominant Resistance Mechanism in Key Pathogens: For several clinically critical Gram-negative genera, cephalosporinase production (chromosomal or plasmid-mediated) is the primary mechanism of resistance to broad-spectrum cephalosporins.
  • Enterobacterales: Species with inducible chromosomal ampC (Enterobacter spp., Citrobacter freundii, Serratia marcescens, Morganella morganii, Providencia stuartii) are notorious for developing derepressed resistance during cephalosporin therapy, leading to treatment failure. Plasmid-mediated AmpC enzymes are increasingly prevalent in E. coli and K. pneumoniae, contributing to multidrug-resistant (MDR) profiles. Bacteroides fragilis, a major anaerobic pathogen, produces a distinct class A cephalosporinase (CepA) contributing to resistance [4] [5] [7].
  • Non-Fermenters: Pseudomonas aeruginosa possesses an inducible chromosomal AmpC cephalosporinase. Derepression is a common pathway to resistance against antipseudomonal cephalosporins (e.g., ceftazidime) and is often linked with other resistance mechanisms (porin loss, efflux). Acinetobacter baumannii can acquire plasmid-mediated cephalosporinases, although OXA-type carbapenemases are more dominant in this pathogen [1] [6] [8].
  • Clinical Impact and Treatment Challenges: Infections caused by cephalosporinase-producing pathogens, particularly those with derepressed or pAmpC enzymes, are associated with:
  • Delayed Appropriate Therapy: Difficulty in rapid laboratory detection can lead to initial empirical regimens lacking activity.
  • Therapeutic Failure: Even when detected, treatment options are severely limited. Fourth-generation cephalosporins (cefepime, cefpirome) are relatively stable against many (but not all) AmpC enzymes but are vulnerable to ESBLs. Carbapenems have historically been the treatment of choice for serious infections involving AmpC-derepressed or pAmpC-producing strains, but the rise of carbapenem resistance (often via carbapenemases or AmpC + porin loss) threatens this option. β-lactam/β-lactamase inhibitor combinations like ceftolozane-tazobactam or ceftazidime-avibactam offer activity against many AmpC producers, including P. aeruginosa, but avibactam does not inhibit all class C enzymes equally, and resistance can emerge. Non-β-lactam alternatives (e.g., fluoroquinolones, aminoglycosides, tigecycline, colistin) are often required but may have toxicity, pharmacokinetic limitations, or pre-existing resistance [5] [6] [8].
  • Detection Challenges: Differentiating between AmpC production and other β-lactam resistance mechanisms (e.g., ESBLs, KPC carbapenemases) in the laboratory is complex. Phenotypic tests for AmpC (e.g., cefoxitin induction tests, inhibitor-based tests using boronic acid or cloxacillin, modified three-dimensional tests) are not always straightforward, standardized, or routinely performed. This can lead to underreporting and misclassification, impacting therapeutic decisions and infection control measures. Molecular methods (PCR for ampC genes) are definitive but less commonly used in routine diagnostics due to cost and complexity [5].
  • Heteroresistance and Persistence: A concerning phenomenon is cephalosporinase heteroresistance, where a subpopulation within a seemingly susceptible bacterial strain exhibits high-level resistance due to factors like pre-existing ampD mutations or unstable gene amplifications. This subpopulation can rapidly expand under cephalosporin selective pressure, leading to treatment failure. Similarly, persister cells, often associated with altered metabolism or stress responses, may survive cephalosporin exposure even without classical resistance genes, potentially harboring and protecting cephalosporinase-producing variants [6].

Table 3: Clinical Significance of Cephalosporinases in Major Gram-Negative Pathogens

Pathogen GroupCephalosporinase TypeCommon Infection SitesMajor Treatment Challenges
Enterobacter spp. (e.g., E. cloacae)Chromosomal AmpC (Inducible/Derepressed)UTIs, Respiratory, Bloodstream, Surgical SiteEmergence of derepressed mutants during therapy; limited reliable oral options
Citrobacter freundiiChromosomal AmpC (Inducible/Derepressed)UTIs, Wound, RespiratorySimilar to Enterobacter; frequent MDR phenotypes
Serratia marcescensChromosomal AmpC (Inducible/Derepressed)UTIs, Respiratory, Bloodstream, OcularIntrinsic resistance to colistin/polymyxin B; derepression common
Pseudomonas aeruginosaChromosomal AmpC (Inducible/Derepressed)Respiratory (esp. CF, VAP), UTIs, Bloodstream, WoundIntrinsic resistance to many drug classes; AmpC derepression + porin loss/efflux leads to carbapenem resistance; need for potent anti-pseudomonal agents
E. coli & K. pneumoniaePlasmid-Mediated AmpC (pAmpC - e.g., CMY, DHA)UTIs, Bloodstream, Intra-abdominalConstitutive high-level resistance; co-carriage of ESBLs/carbapenemases common; community-onset infections possible
Bacteroides fragilisChromosomal CepA (Class A)Intra-abdominal, Pelvic, WoundResistance to penicillins and many cephalosporins; requires β-lactamase-stable agents (metronidazole, carbapenems, β-lactam/βLI combos) or inhibitors

Properties

CAS Number

9012-26-4

Product Name

Cephalosporinase

IUPAC Name

3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide

Molecular Formula

C108H93Cl4N29O8

Molecular Weight

2066.9 g/mol

InChI

InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35)

InChI Key

ZSJYLJDUCRBLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1

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